N-(2-bicyclo[2.2.1]heptanyl)morpholin-4-amine
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Overview
Description
N-(2-bicyclo[221]heptanyl)morpholin-4-amine is a compound that features a bicyclo[221]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.1]heptanyl)morpholin-4-amine typically involves the use of organocatalytic formal [4 + 2] cycloaddition reactions. These reactions permit rapid access to a wide range of bicyclo[2.2.1]heptane derivatives in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . The reaction conditions often involve the use of chiral tertiary amines as catalysts, which facilitate the formation of the desired bicyclic structure through hydrogen bond catalysis .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-bicyclo[2.2.1]heptanyl)morpholin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(2-bicyclo[2.2.1]heptanyl)morpholin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)morpholin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, some derivatives of this compound have been shown to act as uncompetitive NMDA receptor antagonists at the phencyclidine binding site . This interaction can modulate ion flow at excitatory synapses, which is crucial for the treatment of neurodegenerative disorders and other glutamate-dependent conditions .
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
N-substituted bicyclo-heptan-2-amines: Compounds with similar structural motifs and potential biological activities.
Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide: Investigated for their anti-cancer metastasis properties.
Uniqueness
N-(2-bicyclo[2.2.1]heptanyl)morpholin-4-amine is unique due to its combination of the bicyclo[2.2.1]heptane scaffold and the morpholine ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)morpholin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-2-10-7-9(1)8-11(10)12-13-3-5-14-6-4-13/h9-12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAXGFDAMABXOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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